1-(sn-Glycero-3-phospho)-1D-myo-inositol
Description
Significance of Phosphoinositide Signaling in Eukaryotic Cells
Phosphoinositide signaling is a cornerstone of cellular communication in eukaryotic organisms. cornell.edufrontiersin.org This system relies on a family of phospholipids (B1166683) derived from phosphatidylinositol (PtdIns), a component of the cytoplasmic face of cellular membranes. cellsignal.com The inositol (B14025) head group of PtdIns can be reversibly phosphorylated at the 3, 4, and 5 positions by a suite of specific lipid kinases and phosphatases, often referred to as "writers" and "erasers". cornell.educellsignal.com This dynamic phosphorylation and dephosphorylation generates a variety of distinct phosphoinositide species, including phosphatidylinositol 3-phosphate (PI3P), phosphatidylinositol 4-phosphate (PI4P), phosphatidylinositol 5-phosphate (PI5P), and their more highly phosphorylated derivatives like phosphatidylinositol (3,4,5)-trisphosphate (PIP3). cellsignal.com
These different phosphoinositides act as specific docking sites on the surface of cellular membranes, recruiting a diverse array of cytosolic proteins. cellsignal.com These "reader" proteins contain specialized domains that recognize and bind to the specific phosphorylation patterns on the inositol ring. cornell.edu This recruitment is a critical step in initiating and propagating downstream signaling cascades. cornell.edu Consequently, phosphoinositide signaling is integral to a wide range of cellular functions, including:
Cell growth, proliferation, and survival: The PI3K-Akt signaling pathway, a central regulator of these processes, is heavily dependent on phosphoinositides. cellsignal.comcusabio.com
Membrane trafficking: Phosphoinositides play a crucial role in endocytosis, exocytosis, and the transport of vesicles between different cellular compartments. cellsignal.comnih.gov
Cytoskeletal dynamics: They are involved in the regulation of the actin cytoskeleton, which is essential for cell shape, motility, and division. frontiersin.orgcellsignal.com
Autophagy: The process of cellular self-cleaning is also regulated by specific phosphoinositides. nih.gov
The precise spatial and temporal distribution of different phosphoinositides on various organelle membranes creates a "phosphoinositide code" that helps to define the identity and function of each compartment. cornell.edu This intricate regulation ensures that signaling events are localized and occur in the correct sequence, highlighting the profound significance of phosphoinositide signaling in maintaining cellular homeostasis.
Overview of 1-(sn-Glycero-3-phospho)-1D-myo-inositol as a Key Phosphoinositide
The compound this compound is a glycerophosphoinositol (B231547), which is a deacylated form of phosphatidylinositol. hmdb.caunimi.it This means it consists of a glycerol (B35011) backbone linked to a myo-inositol ring via a phosphate (B84403) group, but it lacks the two fatty acid chains that are characteristic of phosphatidylinositol. unimi.it It is important to distinguish this compound from the signaling molecules known as phosphatidylinositol phosphates (PIPs), such as phosphatidylinositol 3-phosphate (PI3P), which are phosphorylated derivatives of phosphatidylinositol and retain their fatty acid tails, anchoring them to the cell membrane. cellsignal.comwikipedia.org
While not a direct signaling molecule in the same vein as the PIPs, this compound is a significant metabolite in the broader context of phosphoinositide metabolism. hmdb.ca It is produced from phosphatidylinositol through the action of phospholipase B, which removes the fatty acid chains. hmdb.ca
Functionally, glycerophosphoinositols like this compound are involved in various cellular functions. hmdb.ca They are considered ubiquitous phosphoinositide metabolites that can act both inside the cell and can be transported across the plasma membrane. hmdb.ca
The generation and breakdown of this compound are part of the intricate network of enzymes that control the levels of different phosphoinositide species within the cell. For instance, it can be acted upon by enzymes such as glycerophosphoinositol inositolphosphodiesterase and glycerophosphoinositol glycerophosphodiesterase. hmdb.ca
It is crucial to note that while the user's query mentioned PI3P in parentheses after the full chemical name, this compound is structurally distinct from Phosphatidylinositol 3-phosphate (PI3P). PI3P is a key signaling phosphoinositide that is a product of the phosphorylation of phosphatidylinositol by class II and III phosphoinositide 3-kinases. wikipedia.org PI3P plays a critical role in protein trafficking and is found on endocytic membranes. wikipedia.org In contrast, this compound is a water-soluble metabolite.
Table of Key Distinctions
| Feature | This compound | Phosphatidylinositol 3-phosphate (PI3P) |
| Structure | Deacylated phosphatidylinositol (no fatty acid tails) | Phosphorylated phosphatidylinositol (with fatty acid tails) |
| Cellular Location | Cytosol and can be transported across the plasma membrane | Anchored to cellular membranes, particularly endosomes |
| Primary Role | Metabolite in phosphoinositide metabolism | Direct signaling molecule, recruits effector proteins |
Structure
3D Structure
Properties
CAS No. |
129830-95-1 |
|---|---|
Molecular Formula |
C9H19O11P |
Molecular Weight |
334.21 g/mol |
IUPAC Name |
[(2R)-2,3-dihydroxypropyl] [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C9H19O11P/c10-1-3(11)2-19-21(17,18)20-9-7(15)5(13)4(12)6(14)8(9)16/h3-16H,1-2H2,(H,17,18)/t3-,4?,5-,6+,7-,8-,9?/m1/s1 |
InChI Key |
BMVUIWJCUQSHLZ-YFZGBAIXSA-N |
Isomeric SMILES |
C([C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)O)O |
Canonical SMILES |
C(C(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)O)O |
Origin of Product |
United States |
Biosynthesis Pathways of 1 Sn Glycero 3 Phospho 1d Myo Inositol
Phosphorylation of Phosphatidylinositol by Phosphoinositide 3-Kinases (PI3Ks)
The primary route for the synthesis of Phosphatidylinositol 3-phosphate (PI3P) is the direct phosphorylation of Phosphatidylinositol (PI) at the 3-position of the inositol (B14025) ring. portlandpress.com This reaction is catalyzed by a family of enzymes known as phosphoinositide 3-kinases (PI3Ks). wikipedia.org Mammalian cells possess multiple PI3K isoforms, which are categorized into three main classes (Class I, II, and III) based on their structure, substrate specificity, and regulation. nih.govnih.gov While all classes can phosphorylate the 3'-hydroxyl group of the inositol ring, Class II and Class III PI3Ks are the principal producers of PI3P from a PI substrate. wikipedia.org
Role of Class III PI3K (Vps34/PIK3C3) in Constitutive PI3P Synthesis
The sole member of the Class III PI3K family is Vps34 (Vacuolar protein sorting 34), also known as PIK3C3. portlandpress.com Vps34 is evolutionarily conserved from yeast to mammals and is considered a primary source of constitutively synthesized PI3P in cells. wikipedia.orgnih.gov Unlike other PI3K classes, Vps34 exhibits strict substrate specificity, using only phosphatidylinositol (PI) to generate PI3P. portlandpress.com This constitutive production of PI3P is vital for maintaining basal levels of autophagy and for fundamental membrane trafficking processes, such as endocytic sorting. nih.govportlandpress.comresearchgate.net
Composition and Regulation of Class III PI3K Complexes (e.g., VPS34-VPS15-ATG6-VPS38/ATG14)
Vps34 does not function in isolation but operates as part of large, multi-subunit protein complexes. researchgate.net The core of these complexes consists of the catalytic subunit Vps34, a regulatory subunit Vps15 (p150), and Beclin 1 (the mammalian ortholog of yeast Atg6/Vps30). researchgate.netmdpi.com Vps15 is a myristoylated protein kinase that targets the complex to intracellular membranes and is essential for Vps34's stability and activity. nih.gov Beclin 1 acts as a crucial adaptor protein that positively modulates Vps34 kinase activity and recruits other regulatory proteins. researchgate.net
The functional specificity of the Vps34 core complex is determined by its association with other regulatory proteins, which bind to Beclin 1 in a mutually exclusive manner. mdpi.com This leads to the formation of at least two distinct major complexes in mammals:
Complex I : Contains ATG14L (or Atg14 in yeast) and is primarily involved in the initiation of autophagy. nih.govresearchgate.net
Complex II : Contains UVRAG (UV radiation resistance-associated gene) and is mainly associated with endocytic trafficking and autophagosome maturation. nih.govresearchgate.net
Regulation of these complexes is intricate. For instance, GTPases like Rab5 can recruit and activate Complex II at endosomes, while Rab1a has been shown to recruit and activate the autophagy-specific Complex I. cam.ac.uk The activity of these complexes is also modulated by other interacting proteins such as AMBRA1 and Rubicon. nih.govresearchgate.net
| Complex | Core Components | Key Subunit | Primary Function | Reference |
|---|---|---|---|---|
| Complex I | Vps34, Vps15, Beclin 1 | ATG14L | Autophagy Initiation | nih.govresearchgate.net |
| Complex II | Vps34, Vps15, Beclin 1 | UVRAG | Endocytic Trafficking, Autophagosome Maturation | nih.govresearchgate.net |
Impact of Membrane Microenvironment on Vps34 Activity
The activity of Vps34 complexes is not solely dependent on their protein composition but is also significantly influenced by the physicochemical properties of the membranes to which they are recruited. nih.govelifesciences.org Research has demonstrated that several characteristics of the lipid bilayer can modulate Vps34's enzymatic output. nih.gov
Key membrane properties affecting Vps34 activity include:
Lipid Unsaturation : Greater unsaturation in the acyl chains of both substrate (PI) and non-substrate lipids enhances Vps34 activity. nih.govelifesciences.org
Membrane Curvature : High membrane curvature, often found in dynamic intracellular compartments, strongly activates Vps34 complexes. nih.govelifesciences.org
Electrostatics : An increase in negative charge on the membrane surface, contributed by lipids like phosphatidylserine (B164497) (PS), stimulates the activity of Vps34 complexes. nih.govelifesciences.org
These findings suggest that Vps34 complexes are finely tuned to function optimally within the specific lipid environments of their target organelles, such as endosomes and the endoplasmic reticulum during autophagosome formation. nih.gov
| Parameter | Effect on Vps34 Activity | Reference |
|---|---|---|
| Acyl Chain Unsaturation | Increases | nih.govelifesciences.org |
| Membrane Curvature | Increases | nih.govelifesciences.org |
| Negative Surface Charge (e.g., from PS) | Increases | nih.govelifesciences.org |
Contribution of Class II PI3Ks to 1-(sn-Glycero-3-phospho)-1D-myo-inositol Pools
While Vps34 is a major source of PI3P, it is not the only one in mammalian cells. plos.orgnih.gov The three isoforms of Class II PI3Ks (PI3K-C2α, PI3K-C2β, and PI3K-C2γ) also contribute significantly to the cellular PI3P pool by directly phosphorylating PI. wikipedia.orgplos.orgcolumbia.edu This represents an alternative and distinct pathway for PI3P synthesis. plos.org Studies using knockout mouse embryonic fibroblasts for Vps34 have revealed a persistent, Vps34-independent pool of PI3P, which accounts for a substantial portion of the total cellular PI3P and is partly attributable to Class II PI3K activity. plos.orgcolumbia.edu These enzymes appear to generate distinct pools of PI3P that regulate different cellular processes, including endosomal trafficking and signaling. nih.govnih.gov
Stimulus-Dependent Regulation of Class II PI3K Activity
In contrast to the largely constitutive activity of Vps34, the activity of Class II PI3Ks appears to be regulated by a range of extracellular stimuli. wikipedia.org Their activation is often linked to signaling cascades initiated by growth factors and other agonists. For example, PI3K-C2α can be activated by stimuli such as insulin (B600854) and phorbol (B1677699) esters. researchgate.net Similarly, growth factor stimulation has been shown to induce the production of a specific pool of PI3P by Class II PI3Ks, which can then be converted to other phosphoinositides, highlighting a role for these enzymes in dynamic signaling responses. biorxiv.org This stimulus-dependent regulation allows cells to rapidly generate localized pools of PI3P to control specific events like receptor trafficking and signal transduction. mdpi.com
Indirect Generation of PI3P through Phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2) Hydrolysis
Beyond direct phosphorylation of PI, PI3P can also be generated indirectly through the dephosphorylation of other phosphoinositides. A notable pathway involves the hydrolysis of Phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2). plos.org This reaction is catalyzed by magnesium-independent inositol polyphosphate 4-phosphatases, specifically INPP4A and INPP4B. wikipedia.orgnih.gov These enzymes remove the phosphate (B84403) group from the 4-position of the inositol ring of PI(3,4)P2, yielding PI3P. wikipedia.orgnih.gov
This pathway is spatially and functionally distinct from PI3P synthesis at the plasma membrane. For instance, while PI(3,4)P2 can be synthesized at clathrin-coated pits during endocytosis, its hydrolysis to PI3P by INPP4A occurs later, at endosomal compartments. nih.govnih.gov This spatial segregation allows for the differential regulation of signaling pathways, coupling endocytic membrane traffic to growth factor and nutrient signaling at endosomes. nih.gov This indirect route adds another layer of control to the generation of PI3P, enabling its production from a precursor that is itself a key signaling molecule.
Involvement of Inositol 4-Phosphatases (INPP4A/B)
The biosynthesis and metabolic regulation of inositol-containing lipids are critical for numerous cellular signaling pathways. While this compound is produced by the deacylation of phosphatidylinositol, the availability and phosphorylation state of the phosphatidylinositol precursor pool are tightly controlled by a series of lipid kinases and phosphatases. hmdb.ca Among these regulatory enzymes are the inositol polyphosphate 4-phosphatases, specifically the type I (INPP4A) and type II (INPP4B) isoforms. nih.govscienceopen.com These enzymes play a crucial role by modulating the levels of specific phosphorylated phosphatidylinositols, thereby influencing the broader phosphatidylinositol signaling network. wikipedia.org
INPP4A and INPP4B are magnesium-independent phosphatases that share approximately 40% sequence homology and a similar domain structure, including an N-terminal C2 domain and a C-terminal phosphatase motif. nih.gov Their primary function is to hydrolyze the phosphate group from the 4-position of the inositol ring of phosphatidylinositol 3,4-bisphosphate (PtdIns(3,4)P2), converting it to phosphatidylinositol 3-phosphate (PI(3)P). nih.govnih.govoncotarget.comnih.gov This enzymatic action directly opposes the signaling cascade initiated by phosphoinositide 3-kinases (PI3Ks) and 5-phosphatases like SHIP, which generate PtdIns(3,4)P2. scienceopen.comnih.govwikipedia.org By depleting cellular levels of PtdIns(3,4)P2, both INPP4A and INPP4B act as negative regulators of the PI3K/Akt signaling pathway. nih.govresearchgate.net
While their core enzymatic function is similar, the two isoforms exhibit distinct tissue expression patterns. INPP4A is predominantly expressed in the brain, whereas INPP4B is found in a wide array of tissues, including the heart, skeletal muscle, pancreas, and prostate. scienceopen.comnih.gov Research has shown that in addition to their primary substrate PtdIns(3,4)P2, both INPP4A and INPP4B may dephosphorylate other phosphoinositides in vitro, including phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3). nih.govaacrjournals.org
Table 1: Characteristics of Inositol Polyphosphate 4-Phosphatases (INPP4A/B)
| Characteristic | INPP4A | INPP4B |
|---|---|---|
| Enzyme Family | Inositol polyphosphate 4-phosphatase nih.govscienceopen.com | |
| Primary Substrate | Phosphatidylinositol 3,4-bisphosphate (PtdIns(3,4)P2) nih.govnih.gov | |
| Product | Phosphatidylinositol 3-phosphate (PI(3)P) nih.govnih.gov | |
| Reaction | Hydrolyzes the phosphate at the D4 position of the inositol ring oncotarget.comnih.gov | |
| Other Potential Substrates | PtdIns(3,4,5)P3 aacrjournals.org | PtdIns(3,4,5)P3, PtdIns(4,5)P2 nih.govaacrjournals.org |
| Primary Tissue Expression | Brain nih.gov | Skeletal muscle, heart, brain, pancreas, prostate, breast scienceopen.comnih.gov |
| Signaling Role | Negative regulator of the PI3K/Akt pathway nih.gov |
Detailed kinetic studies have been performed to characterize the enzymatic activity of INPP4B. Research on purified human recombinant INPP4B demonstrated that its dephosphorylation of PtdIns(3,4)P2 follows allosteric kinetics, indicating complex regulatory mechanisms. monash.edu This activity was found to be non-competitively inhibited by the upstream phosphoinositide PtdIns(3,4,5)P3, suggesting a feedback mechanism within the PI3K signaling pathway. monash.edu The binding of PtdIns(3,4,5)P3 to the N-terminal C2 domain of INPP4B is responsible for this inhibition. monash.edu
Table 2: Kinetic Parameters of Human Recombinant INPP4B with PtdIns(3,4)P2 as Substrate
| Parameter | Value | Condition |
|---|---|---|
| Kinetics Model | Allosteric | - |
| Hill Coefficient (h) | 2.7 ± 0.9 | - |
| Vmax | 1.81 µmol/min/mg | - |
| K0.5 | 26.7 µM | - |
| Inhibitor | PtdIns(3,4,5)P3 | Non-competitive inhibition |
Data sourced from a 2017 study on purified human recombinant INPP4B. monash.edu
Dephosphorylation of PI3P by Phosphoinositide 3-Phosphatases
The removal of the phosphate group from the D3 position of the inositol ring is a crucial step in terminating PI3P-mediated signals. This reaction, which converts PI3P back to PI, is catalyzed by a specific group of lipid phosphatases.
The myotubularin (MTM) family represents a major class of phosphatases responsible for the dephosphorylation of PI3P. embopress.org These enzymes contain the characteristic Cys-X5-Arg (CX5R) active site motif of protein tyrosine phosphatases but exhibit high specificity towards 3-phosphorylated inositides. embopress.orgnih.gov The family is extensive, with sixteen members identified in humans, though not all possess catalytic activity. embopress.org
Research has demonstrated that myotubularins act as potent and specific PI3P phosphatases both in vitro and in vivo. nih.gov Overexpression of wild-type myotubularin (MTM1) in cells leads to a decrease in cellular PI3P levels, while catalytically inactive mutants can act as "substrate traps," leading to an accumulation of PI3P. nih.govoup.comnih.gov Conversely, siRNA-mediated depletion of MTM1 or the related MTMR2 results in a significant increase in total cellular PI3P pools, ranging from 60% to over 200% depending on the measurement method. molbiolcell.org This activity is conserved across evolution, as yeast strains lacking the MTM homolog also show elevated PI3P levels. nih.gov
Different MTMs regulate distinct pools of PI3P by localizing to specific subcellular compartments. embopress.org For instance, MTM1 is found on early endosomes, while MTMR2 localizes to late endosomes. molbiolcell.orgresearchgate.net This spatial separation allows for precise control over PI3P-dependent processes like endosomal trafficking and growth factor receptor sorting. molbiolcell.orgreactome.orgreactome.org Depletion of MTM1 or MTMR2 leads to an accumulation of PI3P on early and late endosomes, respectively, which in turn impairs the trafficking of receptors like the epidermal growth factor receptor (EGFR). molbiolcell.orgresearchgate.net The specificity of these enzymes extends to PI(3,5)P2, which is also a substrate, being dephosphorylated to PI5P. biorxiv.org
| Phosphatase | Substrate(s) | Product | Subcellular Localization | Cellular Function |
|---|---|---|---|---|
| MTM1 | PI3P, PI(3,5)P2 | PI, PI5P | Early Endosomes | Regulates early endosomal trafficking and receptor sorting. molbiolcell.orgreactome.orgreactome.org |
| MTMR2 | PI3P, PI(3,5)P2 | PI, PI5P | Late Endosomes | Regulates late endosomal trafficking. molbiolcell.orgreactome.org |
| MTMR4 | PI3P | PI | Early and Late Endosomes | Associated with endosomal functions. reactome.orgreactome.org |
| MTMR7 | PI3P | PI | Late Endosomes | Involved in late endosomal regulation. reactome.org |
Sac1 is another key phosphoinositide phosphatase, primarily localized to the endoplasmic reticulum (ER) and Golgi apparatus. reactome.orgfrontiersin.org While Sac1 is renowned for being the major enzyme in the turnover of phosphatidylinositol 4-phosphate (PI4P) in vivo, in vitro assays have shown it possesses a broader substrate specificity. frontiersin.orgnih.gov
Biochemical studies have demonstrated that the Sac1 phosphatase domain can dephosphorylate PI3P, PI4P, and PI(3,5)P2. frontiersin.orgnih.gov However, its activity towards PI3P appears to be less efficient than its action on PI4P. reactome.org In yeast, the genetic deletion of Sac1 leads to a dramatic, nearly 10-fold increase in PI4P levels, but only a modest increase in PI3P levels, supporting the notion that PI4P is its preferred physiological substrate. nih.gov Similarly, at the Golgi membrane in mammalian cells, Sac1 dephosphorylates PI3P to PI, but not as efficiently as it dephosphorylates PI4P. reactome.org The activity of Sac1 can be allosterically stimulated by anionic phospholipids (B1166683) such as phosphatidylserine (PS). nih.gov
| Substrate | Relative Activity | Primary Cellular Location of Action |
|---|---|---|
| PI4P | High | ER, Golgi Apparatus frontiersin.orgnih.gov |
| PI3P | Moderate | Golgi Apparatus reactome.orgnih.gov |
| PI(3,5)P2 | Low to Moderate | Endomembranes nih.govmdpi.com |
Conversion of PI3P to Other Phosphoinositides
Beyond dephosphorylation, PI3P can serve as a precursor for the synthesis of more highly phosphorylated inositides. This conversion is a critical step in generating distinct signaling molecules that regulate different cellular pathways.
The primary route for the conversion of PI3P is its phosphorylation to phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2). This reaction is exclusively catalyzed by the phosphoinositide kinase PIKfyve (also known as Fab1 in yeast). pnas.orgnih.gov PIKfyve is the sole enzyme responsible for generating the cellular pool of PI(3,5)P2 in mammalian cells. pnas.orgbiorxiv.org Depletion or inhibition of PIKfyve completely abolishes PI(3,5)P2 synthesis, leading to a corresponding rise in the levels of its precursor, PI3P. pnas.orgbiorxiv.org
PIKfyve is a large, dual-specificity kinase that possesses both lipid and protein kinase activities. pnas.orgnih.govuniprot.org Its lipid kinase function preferentially phosphorylates PI3P at the 5-hydroxyl position of the inositol ring. pnas.org This synthesis occurs on endosomal and Golgi membranes, where PIKfyve is recruited. reactome.org The activity and localization of PIKfyve are tightly regulated through its association with a larger protein complex that includes the scaffolding protein VAC14 and the phosphatase FIG4 (also called Sac3), which together modulate the synthesis and turnover of PI(3,5)P2. nih.govreactome.orgnih.gov Autophosphorylation of PIKfyve has been shown to inhibit its lipid kinase activity, providing a negative feedback mechanism. nih.govuniprot.org The PI(3,5)P2 produced by PIKfyve is a critical signaling lipid that regulates endolysosomal trafficking, vacuolar homeostasis, and nutrient recovery. nih.govuniprot.org
Metabolism of Glycerophosphoinositols (GPIs) as PI3P Derivatives
Phosphoinositides, including PI3P and its parent compound PI, can be metabolized through an alternative pathway that involves the removal of their fatty acid chains, generating water-soluble glycerophosphoinositols (GPIs). nih.govfrontiersin.org These molecules are not merely breakdown products but are bioactive metabolites that can act both intracellularly and extracellularly to modulate signaling pathways. frontiersin.orgresearchgate.net
Glycerophosphoinositols are formed from membrane phosphoinositides through sequential deacylation reactions. frontiersin.org This process can be carried out by enzymes with phospholipase B (PLB) activity, which are capable of removing both the sn-1 and sn-2 fatty acids from the glycerol (B35011) backbone. nih.govwikipedia.org An enzyme that displays both PLA1 and PLA2 activities is classified as a phospholipase B. wikipedia.orgaocs.org
The action of PLB on a phosphoinositide cleaves the two acyl ester bonds, releasing the fatty acids and the corresponding glycerophosphoinositol (B231547), such as glycerophosphoinositol (GroPIns) from PI or glycerophosphoinositol 3-phosphate from PI3P. nih.gov This pathway bridges the phosphoinositide signaling cascade with fatty acid metabolism. nih.gov The resulting GPIs are diffusible molecules that can influence a variety of cellular processes, including cell proliferation and actin cytoskeleton organization. frontiersin.orgresearchgate.net
Metabolic Regulation and Turnover of 1 Sn Glycero 3 Phospho 1d Myo Inositol
Further Metabolism
The catabolism of 1-(sn-glycero-3-phospho)-1D-myo-inositol, also known as glycerophosphoinositol (B231547) (GroPIns), is a key regulatory step in controlling its intracellular and extracellular levels. This process is primarily mediated by a family of enzymes known as glycerophosphodiester phosphodiesterases (GP-PDEs), or simply glycerophosphodiesterases (GDEs). nih.govresearchgate.net These enzymes hydrolyze the phosphodiester bond within the GroPIns molecule, leading to its degradation. The catabolism of GroPIns occurs on the extracellular side of the plasma membrane, mediated by membrane-bound GDEs that possess an external catalytic domain. frontiersin.orgnih.govpnas.org
Several mammalian GDEs have been identified, with GDE1 and GDE3 being particularly well-characterized in the metabolism of GroPIns. nih.govfrontiersin.org These enzymes exhibit distinct mechanisms of action, cleaving the phosphodiester bond at different positions, which results in different sets of hydrolysis products. frontiersin.org
Glycerophosphoinositol Glycerophosphodiesterase (EC 3.1.4.44)
This enzymatic activity involves the hydrolysis of GroPIns to yield myo-inositol and sn-glycerol 3-phosphate. wikipedia.orghmdb.ca The enzyme GDE1 has been shown to exhibit this type of activity, demonstrating a preference for GroPIns over other glycerophosphodiesters like glycerophosphocholine. nih.govpnas.org GDE1 is ubiquitously expressed and functions as a key regulator of extracellular GroPIns levels. frontiersin.org The activity of GDE1 is subject to complex regulation by G-protein-coupled receptors (GPCRs); for instance, it is stimulated by β-adrenergic receptor agonists and inhibited by α-adrenergic receptor agonists and lysophosphatidic acid. frontiersin.orgpnas.org This regulation provides a direct link between G-protein signaling pathways and phosphoinositide metabolism. pnas.org
Glycerophosphoinositol Inositolphosphodiesterase (EC 3.1.4.43)
This class of enzyme catalyzes the hydrolysis of GroPIns to produce glycerol (B35011) and 1D-myo-inositol 1-phosphate. hmdb.cawikipedia.orgrhea-db.org The enzyme GDE3 is a representative member that carries out this specific type of hydrolysis. frontiersin.orgnih.gov Unlike the ubiquitous expression of GDE1, GDE3 expression is more specialized and is notably up-regulated during osteoblast differentiation, suggesting a role in bone development. frontiersin.orgnih.gov GDE3 acts as a membrane-bound ectoenzyme, and its activity requires millimolar concentrations of calcium. nih.govnih.gov This specific mode of cleavage highlights a distinct metabolic fate for GroPIns, leading to the generation of inositol (B14025) phosphate (B84403), a precursor for various signaling molecules. frontiersin.orgnih.gov
The differential action of these phosphodiesterases illustrates the complexity of GroPIns metabolism. The specific enzyme involved dictates the nature of the resulting products, which can then enter different metabolic or signaling pathways.
Interactive Data Table: Enzymatic Hydrolysis of this compound
| Enzyme Class | Representative Enzyme | EC Number | Substrate | Products | Reference |
| Glycerophosphoinositol Glycerophosphodiesterase | GDE1 | 3.1.4.44 | This compound | myo-Inositol and sn-Glycerol 3-phosphate | nih.govfrontiersin.orgwikipedia.orghmdb.ca |
| Glycerophosphoinositol Inositolphosphodiesterase | GDE3 | 3.1.4.43 | This compound | Glycerol and 1D-myo-Inositol 1-phosphate | frontiersin.orgnih.govhmdb.cawikipedia.org |
Subcellular Localization and Spatiotemporal Dynamics of 1 Sn Glycero 3 Phospho 1d Myo Inositol
Enrichment at Endosomal Compartments
Phosphatidylinositol 3-phosphate is a signature phospholipid predominantly found within the endosomal system, where it orchestrates a multitude of membrane trafficking events. nih.gov Its localization is not uniform but is instead concentrated in specific domains of the endocytic pathway, acting as a molecular beacon to recruit a host of effector proteins that regulate endosome function and maturation.
Multivesicular Bodies (MVBs) / Late Endosomes
As early endosomes mature into multivesicular bodies (MVBs), also known as late endosomes, the landscape of phosphoinositides on their membranes changes. nih.gov While PI3P is present on the limiting membrane of early endosomes and the internal vesicles of MVBs researchgate.netnih.gov, a key event in endosomal maturation is the conversion of PI3P into Phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂). nih.gov This conversion is catalyzed by the PI3P 5-kinase, PIKfyve (also known as Fab1 in yeast), which is itself recruited to endosomes through its FYVE domain's interaction with PI3P. nih.gov Despite this conversion, a distinct pool of PI3P remains on late endosomes and is crucial for their function. embopress.org This late endosomal PI3P pool can be generated by the PI3K Vps34 and is involved in processes like the sorting of receptors destined for degradation and lysosome reformation. embopress.orgnih.gov The turnover of PI3P at the late endosome is regulated by phosphatases like myotubularins (MTMs). reactome.org
Trans-Golgi Network (TGN) Associations
Evidence suggests that a pool of PI3P is also associated with the trans-Golgi Network (TGN), a major sorting station for proteins and lipids exiting the Golgi apparatus. nih.govnih.gov Studies have identified a phosphatidylinositol-specific 3-kinase activity associated with the human TGN, suggesting that PI3P synthesis can occur at this location. nih.govdocumentsdelivered.com This TGN-associated PI3P is implicated in the formation of transport vesicles destined for various intracellular locations, including the endosomal system. nih.gov In plant cells, it has been proposed that PI3P is synthesized at the TGN and then transported to the vacuole (the plant equivalent of the lysosome) for degradation, indicating a role in vacuolar trafficking pathways. nih.gov
Presence on Autophagosomes and Phagosomes
Beyond the endosomal pathway, PI3P plays a vital role in autophagy and phagocytosis, processes essential for cellular clearance and immunity.
Autophagosomes : During autophagy, a double-membraned vesicle known as the autophagosome engulfs cytoplasmic material for degradation. The formation of the autophagosome requires the generation of PI3P at the phagophore assembly site (PAS). nih.gov This process is mediated by a specific Vps34-containing class III PI3K complex. embopress.orgnih.gov PI3P on the autophagosomal membrane recruits ATG (autophagy-related) proteins, which are essential for the elongation and closure of the phagophore. nih.govnih.gov The subsequent turnover of PI3P by phosphatases is also critical for the maturation of the autophagosome and its fusion with the lysosome to form an autolysosome. nih.govresearchgate.net
Phagosomes : Phagocytosis involves the engulfment of large particles, such as microbes or apoptotic cells, into a phagosome. PI3P is considered an early marker of the phagosome membrane and is required for its maturation into a phagolysosome, where the engulfed material is degraded. researchgate.net PI3P can be supplied to the phagosome membrane either through the fusion of the phagosome with PI3P-positive endosomes or by de novo synthesis directly on the phagosomal membrane by Vps34. researchgate.net
Formation of PI3P-Enriched Membrane Microdomains
The distribution of PI3P on endosomal membranes is not homogenous; instead, it is concentrated in specific microdomains. researchgate.netnih.gov These PI3P-enriched domains act as platforms for the assembly of multimolecular complexes that specify organelle identity and regulate membrane trafficking and signaling. nih.gov For example, on early endosomes, PI3P microdomains are co-enriched with the small GTPase Rab5 and PI3P-binding proteins like EEA1. nih.gov However, other proteins, such as Hrs, are found in distinct, clathrin-coated microdomains that have lower levels of PI3P. nih.gov The formation of these specialized domains is thought to be crucial for the precise spatial and temporal control of endosomal functions, such as the sorting of cargo into intraluminal vesicles of MVBs. nih.gov In yeast vacuole fusion, PI3P becomes enriched in a ring-shaped microdomain at the site of membrane docking, highlighting its role in organizing the fusion machinery. nih.gov
| Protein | Function/Association | Localization within Microdomains | Reference |
|---|---|---|---|
| Rab5 | Small GTPase, key regulator of early endosome identity and fusion | Abundant within PI3P-containing microdomains | nih.gov |
| EEA1 | PI3P-binding effector, tethers vesicles to early endosomes | Abundant within PI3P-containing microdomains | nih.gov |
| SARA | PI3P-binding protein involved in TGF-β signaling | Abundant within PI3P-containing microdomains | nih.gov |
| CISK | PI3P-binding kinase | Abundant within PI3P-containing microdomains | nih.gov |
| Hrs | PI3P-binding protein, component of the ESCRT-0 complex for cargo sorting | Concentrated in clathrin-coated microdomains with low PI3P levels | nih.gov |
Regulation of Intracellular Distribution and Homeostasis
The precise spatiotemporal control of PI3P levels is paramount for normal cellular function. researchgate.net This delicate balance, or homeostasis, is maintained by the coordinated actions of PI3-kinases that synthesize PI3P and phosphatases that degrade it. researchgate.netnih.gov
The primary kinase responsible for PI3P production in the endosomal and autophagic pathways is the class III PI3K, Vps34, which often functions in a complex with its regulatory subunit, Vps15/p150. rupress.orgnih.gov The activity and recruitment of the Vps34 complex to specific membranes are tightly regulated, for example, by Rab GTPases. researchgate.net
The turnover of PI3P is equally important and is carried out by a family of PI3-phosphatases known as myotubularins (MTMs). researchgate.netnih.gov These enzymes dephosphorylate PI3P at the 3-position of the inositol (B14025) ring, converting it back to phosphatidylinositol (PI). reactome.org Different myotubularin family members are localized to distinct endosomal compartments; for instance, MTM1 is found on early endosomes, while MTMR2 is associated with late endosomes, allowing for compartmentalized regulation of PI3P levels. nih.gov This regulated turnover is essential for various trafficking events, such as recycling from endosomes to the plasma membrane. nih.govresearchgate.net
Furthermore, PI3P levels are also controlled by its conversion to PI(3,5)P₂ by the kinase PIKfyve, a critical step in the maturation of late endosomes. nih.gov The dynamic interplay between these kinases and phosphatases ensures that PI3P is generated and removed at the right place and time, thereby controlling the recruitment of effector proteins and the progression of membrane trafficking pathways. researchgate.netnih.gov
| Regulator | Enzyme Class | Primary Function | Key Cellular Location(s) | Reference |
|---|---|---|---|---|
| Vps34 (PIK3C3) | Class III PI3-Kinase | Synthesizes PI3P from PI | Early endosomes, Autophagosomes, TGN | embopress.orgrupress.orgnih.gov |
| Myotubularins (e.g., MTM1) | PI3-Phosphatase | Dephosphorylates PI3P to PI | Early and late endosomes | reactome.orgresearchgate.netnih.gov |
| PIKfyve | PI3P 5-Kinase | Phosphorylates PI3P to PI(3,5)P₂ | Late endosomes / MVBs | nih.govnih.gov |
| INPP4B | 4-Phosphatase | Generates PI3P from PI(3,4)P₂ | Late endosomes | embopress.org |
Influence of Very Long Chain Fatty Acids (VLCFAs)
Very Long Chain Fatty Acids (VLCFAs) are fatty acids with chain lengths of 22 carbon atoms or more. oup.com They are integral components of various cellular lipids, including glycerophospholipids and sphingolipids. biomolther.orgcreative-proteomics.comnih.gov The incorporation of VLCFAs into these lipids can significantly influence membrane properties and the trafficking of membrane-associated proteins and lipids.
Research has indicated that VLCFAs play a role in the homeostasis and distribution of phosphoinositides, which are the precursors to 1-(sn-glycero-3-phospho)-1D-myo-inositol. Specifically, studies have shown that VLCFAs are involved in regulating the distribution of phosphatidylinositol-3-phosphate (PI3P) between the trans-Golgi network (TGN) and multivesicular bodies (MVBs). nih.gov Inhibition of VLCFA synthesis has been observed to alter the localization of PI3P, suggesting that VLCFAs are important for the proper trafficking and compartmentalization of this phosphoinositide. nih.gov
While direct evidence of the influence of VLCFAs on the subcellular localization of this compound is not yet available, the established role of VLCFAs in the metabolism and trafficking of its parent compounds suggests a potential indirect effect. Alterations in the fatty acid composition of phosphatidylinositol, specifically the incorporation of VLCFAs, could modulate its susceptibility to phospholipases, thereby affecting the rate and location of this compound production.
The table below summarizes the key findings from research on the influence of VLCFAs on related lipid species, which may have implications for the localization of this compound.
| Lipid Species | Organelle(s) | Observed Influence of VLCFAs | Potential Implication for this compound |
| Phosphatidylinositol-3-phosphate (PI3P) | Trans-Golgi Network (TGN), Multivesicular Bodies (MVBs) | VLCFAs are involved in the TGN/MVB distribution of PI3P. nih.gov | Altered VLCFA levels could change the localization of the phosphatidylinositol pool available for conversion to this compound. |
| Glycerophospholipids (general) | Endoplasmic Reticulum (ER), various cellular membranes | VLCFAs are synthesized in the ER and incorporated into glycerophospholipids. nih.govnih.gov | The fatty acid composition of the parent phosphatidylinositol molecule, influenced by VLCFA metabolism, may affect its processing by phospholipases. |
| Sphingolipids | Endosomes, Vacuole | VLCFAs are a key component and are involved in intracellular traffic to the vacuole and endosome maturation. nih.gov | While distinct from glycerophospholipids, this highlights the general role of VLCFAs in membrane trafficking, which could impact the distribution of all membrane-derived metabolites. |
Further research is necessary to elucidate the precise subcellular localization of this compound and to directly investigate how its spatiotemporal dynamics are influenced by the cellular metabolism of Very Long Chain Fatty Acids.
Molecular Mechanisms of Action: 1 Sn Glycero 3 Phospho 1d Myo Inositol Effector Proteins and Binding Domains
Role of PI3P-Binding Protein Domains in Membrane Recruitment
The biological functions of PI3P are executed through its interaction with a diverse set of effector proteins. These proteins are recruited from the cytosol to PI3P-enriched membranes via specific structural modules that recognize and bind to the PI3P headgroup. researchgate.net This recruitment is a critical step that localizes the effector proteins to their site of action, such as early endosomes, multivesicular bodies, and autophagosomes. researchgate.net Several distinct families of PI3P-binding domains have been identified, each with unique structural features but a common ability to mediate membrane association in a PI3P-dependent manner. These domains include the FYVE, PX, PROPPIN, BATS, and ZU5C domains.
FYVE Domains
The FYVE domain, named after the first four proteins in which it was identified (Fab1, YOTB, Vac1, and EEA1), is a small, cysteine-rich domain of approximately 60-70 amino acids that specifically binds to PI3P. nih.govnih.gov This domain is characterized by two zinc-binding clusters that stabilize its fold, which consists of two double-stranded antiparallel β-sheets and a C-terminal α-helix. nih.govresearchgate.net
The specificity of the FYVE domain for PI3P is conferred by a conserved basic motif, (R/K)(R/K)HHCR, located in the first β-strand. nih.gov This motif forms a positively charged pocket that directly interacts with the negatively charged 3-phosphate group of the inositol (B14025) ring. nih.gov The binding mechanism is multivalent, involving stereospecific recognition of the PI3P headgroup, non-specific electrostatic interactions with other acidic lipids in the membrane, and the insertion of a hydrophobic loop into the lipid bilayer, which increases the affinity for the membrane. nih.gov Proteins containing FYVE domains, such as the Early Endosomal Antigen 1 (EEA1), are recruited to PI3P-rich endosomal membranes, where they mediate vesicle tethering and fusion events. nih.govresearchgate.net
PX Domains
The Phox homology (PX) domain is a larger phosphoinositide-binding module of about 120-130 amino acids. researchgate.net While the majority of PX domains exhibit preferential binding to PI3P, some members of this family can bind to other phosphoinositides, indicating a broader specificity compared to FYVE domains. researchgate.netnih.gov The interaction with PI3P targets proteins containing PX domains to endocytic membranes. nih.gov
The binding of PI3P by PX domains facilitates the recruitment of various proteins involved in membrane trafficking. A prominent family of PX domain-containing proteins is the sorting nexins (SNXs), which play roles in protein sorting and retrograde transport from endosomes to the Golgi. researchgate.net For instance, the yeast sorting nexins Vps5 and Vps17 are recruited to membranes by PI3P to function in the retromer complex. semanticscholar.org In yeast vacuole fusion, the Qc-SNARE protein Vam7 utilizes its N-terminal PX domain to bind PI3P, a step that is crucial for its engagement in the fusion machinery. nih.govscienceopen.com The PX domain of p40phox, a component of the NADPH oxidase complex, is highly specific for PI3P and is used experimentally as a reliable probe to detect cellular levels and localization of this lipid. researchgate.net
PROPPIN Domains
PROPPINs (β-propellers that bind phosphoinositides) are a family of proteins characterized by a seven-bladed β-propeller structure. nih.govnih.gov These domains are key PI3P sensors in the process of autophagy, a cellular recycling pathway. nih.gov Unlike FYVE and PX domains, which typically have a single phosphoinositide binding site, PROPPINs possess two distinct PI3P-binding sites located on blades 5 and 6 of the propeller structure. nih.govnih.gov
This dual-site recognition allows PROPPINs to bind to PI3P-containing membranes with high avidity. nih.gov The binding is also dependent on a conserved FRRG motif, with the two arginine residues being part of the two separate basic binding pockets. nih.gov The interaction is further stabilized by a hydrophobic loop in blade 6 that inserts into the membrane, ensuring high specificity for membrane-associated PI3P. nih.govresearchgate.net Key examples of PROPPINs include the yeast autophagy-related proteins Atg18 and Atg21, and their human counterparts, the WIPI (WD-repeat protein interacting with phosphoinositides) proteins, which are recruited to the nascent autophagosome membrane (phagophore) in a PI3P-dependent manner. nih.govresearchgate.net
BATS Domains
The BATS (Barkor/Atg14 autophagosome-targeting sequence) domain is a module found at the C-terminus of the autophagy-specific protein Atg14L (also known as Barkor). nih.govresearchgate.netnih.gov This domain is essential for targeting the class III PI3K complex I, of which Atg14 is a specific subunit, to the site of autophagosome formation. nih.govnih.gov
The BATS domain functions as a membrane curvature sensor that preferentially binds to highly curved membranes enriched with PI3P, a characteristic feature of the early autophagic structures like the isolation membrane. nih.govnih.govnih.gov Structurally, the BATS domain contains a conserved amphipathic α-helix. nih.govnih.gov The hydrophobic face of this helix is thought to insert shallowly into the lipid bilayer, while the hydrophilic face likely interacts with the aqueous environment, allowing it to anchor Atg14 and the associated PI3K complex to the nascent autophagosome. nih.govnih.gov This targeted recruitment is critical for the localized production of PI3P required for autophagosome biogenesis. nih.gov
ZU5C Domains
The ZU5 domain is named after the Zonula occludens-1 (ZO-1) protein and the Unc-5 netrin receptor. In the multipartite protein ankyrin-B (AnkB), a supermodule structure exists containing two tandem ZU5 domains (Zu5N and Zu5C). nih.gov The C-terminal ZU5 domain (ZU5C) of ankyrin-B contains a highly conserved basic pocket that specifically binds to PI3P lipids. nih.govnih.gov This interaction is required for the association of AnkB with PI3P-positive organelles, such as early endosomes and axonal cargos. nih.govnih.gov By binding to PI3P, the ZU5C domain acts as an effector module that recruits AnkB to specific membrane compartments, allowing it to function as a scaffold that connects these organelles to other cellular machinery, such as the dynactin (B1176013) motor adaptor complex, to facilitate transport. nih.gov
Table 1: PI3P-Binding Protein Domains
| Domain | Typical Size (Amino Acids) | Key Structural Features | Binding Mechanism Highlights | Example Proteins |
|---|---|---|---|---|
| FYVE | 60-70 | Two zinc-binding clusters, 2 double-stranded β-sheets, 1 C-terminal α-helix. nih.govresearchgate.net | Specific recognition via a (R/K)(R/K)HHCR basic pocket; membrane insertion via a hydrophobic loop. nih.govnih.gov | EEA1, Fab1, DFCP1. nih.gov |
| PX | 120-130 | Globular fold with a mix of α-helices and β-sheets. | Binds PI3P via a conserved motif; some members show broader phosphoinositide specificity. researchgate.netnih.gov | Sorting Nexins (SNX1, Vps5), p40phox, Vam7. nih.govresearchgate.netnih.gov |
| PROPPIN | ~350-450 | Seven-bladed β-propeller structure. nih.govnih.gov | Contains two distinct PI3P-binding sites and a conserved FRRG motif for high-avidity binding. nih.govnih.gov | Atg18, Atg21, WIPI proteins. nih.govresearchgate.net |
| BATS | ~80 | C-terminal amphipathic α-helix. nih.govresearchgate.net | Senses membrane curvature and binds PI3P-rich membranes via hydrophobic insertion. nih.govnih.govnih.gov | Atg14L (Barkor). nih.govnih.gov |
| ZU5C | ~90-110 | Part of a larger supermodule with Zu5N and UPA domains. | Contains a conserved basic pocket for specific PI3P binding. nih.govnih.gov | Ankyrin-B. nih.govnih.gov |
Key Effector Proteins Mediating PI3P Function
Key effector proteins include:
Early Endosomal Antigen 1 (EEA1): A tethering protein that contains a FYVE domain. It is recruited to early endosomes where it facilitates the fusion of incoming endocytic vesicles. nih.gov
Sorting Nexins (SNXs): A large family of proteins, many of which contain a PX domain. They are involved in sorting cargo and regulating membrane dynamics within the endosomal system. For example, SNX1 is involved in endosomal trafficking, while Vps5 and Vps17 (in yeast) are core components of the retromer complex that mediates retrograde transport. researchgate.net
Atg18/WIPI proteins: These PROPPIN domain-containing proteins are essential for autophagy. They are recruited to the phagophore by PI3P, where they are thought to play a role in the expansion of the autophagosomal membrane.
Atg14: This protein contains a BATS domain and is a specific subunit of the class III PI3K complex I. It targets the kinase complex to the site of autophagosome initiation, ensuring localized PI3P production. nih.govnih.gov
Ankyrin-B: A scaffold protein that links PI3P-positive organelles to the microtubule transport machinery via its PI3P-binding ZU5C domain and its interaction with dynactin. nih.gov
HGS (Hepatocyte growth factor-regulated tyrosine kinase substrate): A FYVE domain-containing protein that is part of the ESCRT-0 complex, which recognizes ubiquitinated cargo on endosomes and initiates the process of multivesicular body formation. nih.gov
Table 2: Key PI3P Effector Proteins
| Effector Protein | PI3P-Binding Domain | Primary Cellular Function | Cellular Localization |
|---|---|---|---|
| EEA1 | FYVE | Endosome tethering and fusion. nih.gov | Early Endosomes |
| Sorting Nexin 1 (SNX1) | PX | Endosomal protein sorting and trafficking. nih.gov | Endosomes |
| Atg18 / WIPI2 | PROPPIN | Autophagosome membrane expansion and maturation. | Phagophore / Autophagosome |
| Atg14L (Barkor) | BATS | Targeting PI3-Kinase complex to initiate autophagy. nih.govnih.gov | Phagophore Assembly Site / ER |
| Ankyrin-B | ZU5C | Linking organelles to microtubule motors for transport. nih.gov | PI3P-positive Organelles / Early Endosomes |
| HGS | FYVE | Recognition of ubiquitinated cargo for lysosomal degradation (ESCRT-0 complex). nih.gov | Endosomes |
Early Endosome Antigen 1 (EEA1)
Early Endosome Antigen 1 (EEA1) is a key protein in the process of endosomal trafficking, specifically in the fusion of early endosomes. The localization and function of EEA1 are critically dependent on its interaction with phosphoinositides on the endosomal membrane.
Research Findings: The C-terminal region of EEA1 contains a specialized zinc finger domain known as the FYVE domain. This domain is responsible for the specific recognition and binding of phosphatidylinositol-3-phosphate (PI(3)P), a phosphorylated derivative of phosphatidylinositol. plos.orgresearchgate.netbiorxiv.org This interaction is essential for anchoring EEA1 to the surface of early endosomes. plos.orgbiorxiv.org The binding is pH-dependent, with a higher affinity in the acidic environment of the endosome, a mechanism regulated by a conserved histidine switch within the FYVE domain. nih.gov Molecular dynamics simulations have revealed that the EEA1 FYVE domain, which exists as a dimer, binds to the membrane through a hinge mechanism, with the C-terminus of each monomer sequentially attaching to the membrane. biorxiv.orgnih.gov The binding involves both electrostatic interactions with the PI(3)P headgroup and the insertion of amphipathic loops into the lipid bilayer. biorxiv.orgnih.gov
Binding Domain: The primary binding domain for phosphoinositides in EEA1 is the FYVE domain . This domain exhibits high specificity for the headgroup of phosphatidylinositol-3-phosphate.
| Effector Protein | Binding Domain | Ligand Specificity | Cellular Function |
| Early Endosome Antigen 1 (EEA1) | FYVE domain | Phosphatidylinositol-3-phosphate (PI(3)P) | Early endosome tethering and fusion |
Sorting Nexin (SNX) Family Proteins
The Sorting Nexin (SNX) family is a large group of cytoplasmic proteins that play diverse roles in protein sorting and membrane trafficking. A defining feature of most SNX proteins is the presence of a Phox homology (PX) domain.
Research Findings: The PX domain is a phosphoinositide-binding module that facilitates the recruitment of SNX proteins to various cellular membranes, particularly those of the endocytic system. nih.govnih.govwikipedia.org The majority of PX domains exhibit a binding preference for phosphatidylinositol-3-phosphate (PI(3)P), which directs their localization to early endosomes. nih.govnih.gov However, the binding specificities can vary among different SNX proteins due to sequence alterations in their PX domains, allowing for recruitment to different membrane compartments. nih.gov For instance, while the PX domains of SNX13 and SNX19 bind to PI(3)P, the PX domain of SNX14 shows no significant membrane binding. nih.govresearchgate.net The interaction of the SNX1 PX domain with phosphoinositides is crucial for its role in regulating the degradation of the epidermal growth factor receptor. uq.edu.au
Binding Domain: The key phosphoinositide-binding domain in the SNX family is the Phox homology (PX) domain .
| Effector Protein Family | Binding Domain | Ligand Specificity | Cellular Function |
| Sorting Nexin (SNX) Family | Phox homology (PX) domain | Primarily Phosphatidylinositol-3-phosphate (PI(3)P), with some variations | Protein sorting and membrane trafficking |
HOPS Tethering Complex
The Homotypic Fusion and Protein Sorting (HOPS) complex is a multi-subunit tethering complex that plays a crucial role in the fusion of late endosomes and lysosomes/vacuoles.
Research Findings: The HOPS complex functions as an effector for the Rab GTPase Ypt7 (the yeast homolog of Rab7) and is essential for SNARE complex assembly during membrane fusion. nih.govembopress.org Crucially, the HOPS complex binds directly to phosphoinositides, an interaction that is important for its association with the vacuolar membrane. nih.govembopress.orgmolbiolcell.org Specifically, phosphatidylinositol and phosphatidylinositol-3-phosphate are required to activate the HOPS complex for SNARE assembly. molbiolcell.org This binding allows for the enrichment of the HOPS complex at specific microdomains on docked vacuoles, along with Ypt7 and SNARE proteins, thereby coupling Rab GTPase activation to SNARE-mediated fusion. nih.govembopress.org While the HOPS complex itself can tether membranes without phosphoinositides, its ability to support fusion is significantly enhanced by its interaction with these lipids. nih.gov
Binding Domains: The specific subunits or domains of the HOPS complex responsible for direct phosphoinositide binding have been a subject of investigation, with studies indicating that the complex as a whole has an affinity for these lipids. nih.govembopress.orgmolbiolcell.org
| Effector Complex | Interaction with Phosphoinositides | Cellular Function |
| HOPS Tethering Complex | Direct binding to phosphoinositides (e.g., PI, PI(3)P) | Late endosome/lysosome fusion, SNARE complex assembly |
ESCRT (Endosomal Sorting Complexes Required for Transport) Components
The ESCRT machinery is composed of a series of protein complexes (ESCRT-0, -I, -II, and -III) that are essential for the formation of multivesicular bodies and for other membrane remodeling processes.
Research Findings: The recruitment and function of the ESCRT complexes are critically dependent on interactions with phosphoinositides on the endosomal membrane. nih.gov The ESCRT-0 complex, through the FYVE domain of its Hrs/Vps27 subunit, binds with high affinity to phosphatidylinositol-3-phosphate (PI(3)P). nih.gov This interaction is essential for the initial recruitment of the ESCRT machinery to the endosome. nih.gov The ESCRT-II complex also has a phosphoinositide-binding pocket within its GLUE domain. nih.gov Furthermore, some ESCRT-III components, such as CHMP3, have been shown to bind to phosphatidylinositol-3,5-bisphosphate (PtdIns(3,5)P2). bath.ac.uk These interactions help to spatially and temporally regulate the assembly and activity of the ESCRT machinery during the sorting of ubiquitinated cargo into intraluminal vesicles. nih.govcornell.edu
Binding Domains:
ESCRT-0 (Hrs/Vps27): FYVE domain (binds PI(3)P)
ESCRT-II (Vps36): GLUE domain (non-canonical phosphoinositide binding pocket)
ESCRT-III (e.g., CHMP3): Binds PtdIns(3,5)P2
| Effector Complex Component | Binding Domain/Interaction | Ligand Specificity | Cellular Function |
| ESCRT-0 (Hrs/Vps27) | FYVE domain | Phosphatidylinositol-3-phosphate (PI(3)P) | Cargo sorting, recruitment of downstream ESCRTs |
| ESCRT-II (Vps36) | GLUE domain | Phosphoinositides | Recruitment of ESCRT-III |
| ESCRT-III (CHMP3) | Binds phosphoinositides | Phosphatidylinositol-3,5-bisphosphate (PtdIns(3,5)P2) | Membrane remodeling and scission |
Kinesin Motor Proteins (e.g., KIF16B)
Kinesins are a superfamily of motor proteins that move along microtubule filaments, transporting various cellular cargoes. The specificity of cargo binding is often determined by the tail domains of the kinesin proteins.
Research Findings: The kinesin-3 family member KIF16B is involved in the trafficking of early endosomes. nih.gov Its ability to attach to these organelles is mediated by a C-terminal PX domain that binds with high specificity and nanomolar affinity to phosphatidylinositol-3-phosphate (PI(3)P) within the endosomal membrane. nih.govresearchgate.netsemanticscholar.org This direct interaction between the KIF16B motor and the phosphoinositide-containing membrane is sufficient for its function as an early endosome transporter. semanticscholar.org The binding involves both electrostatic interactions with the PI(3)P headgroup and hydrophobic insertion of PX domain residues into the lipid bilayer, which contributes to the mechanical strength of the attachment. nih.gov
Binding Domain: The phosphoinositide-binding domain in KIF16B is its C-terminal Phox homology (PX) domain .
| Effector Protein | Binding Domain | Ligand Specificity | Cellular Function |
| Kinesin (KIF16B) | Phox homology (PX) domain | Phosphatidylinositol-3-phosphate (PI(3)P) | Early endosome trafficking |
Ankyrin-B (AnkB)
Ankyrin-B is a large adapter protein that links the spectrin-based cytoskeleton to various membrane proteins, thereby organizing specific membrane domains.
Research Findings: Ankyrin-B plays a crucial role in the localization and stability of the inositol 1,4,5-trisphosphate receptor (InsP3R) in cardiomyocytes. nih.gov There is a direct, high-affinity interaction between the membrane-binding domain of Ankyrin-B and the InsP3R. nih.govnih.gov The binding site for the InsP3R has been mapped to the ANK repeats 22-24 of Ankyrin-B. nih.gov While a direct interaction with 1-(sn-Glycero-3-phospho)-1D-myo-inositol has not been explicitly demonstrated, the ankyrin repeat domain (ARD) of some proteins, such as the TRPV4 channel, has been shown to bind to phosphoinositides like phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2). researchmap.jp This suggests that ankyrin domains can function as phosphoinositide interaction modules.
Binding Domain: The interaction with the inositol 1,4,5-trisphosphate receptor is mediated by the ANK repeat domain of Ankyrin-B. The potential for direct interaction with other inositol phospholipids (B1166683) may also reside within this domain.
| Effector Protein | Binding Domain | Interacting Molecule | Cellular Function |
| Ankyrin-B (AnkB) | ANK repeat domain | Inositol 1,4,5-trisphosphate receptor (InsP3R) | Organization of membrane domains, protein localization and stability |
Methodological Approaches in 1 Sn Glycero 3 Phospho 1d Myo Inositol Research
Genetic Manipulation Techniques
Genetic tools provide a powerful means to investigate the function of phosphoinositides by altering the expression or activity of the enzymes that synthesize and modify them. nih.gov The analysis of mutant organisms, such as plants, that lack certain PI species has been crucial in revealing their physiological importance. nih.gov
Gene Knockout and Mutagenesis (e.g., CRISPR/Cas9)
Gene knockout and mutagenesis techniques are foundational for understanding the necessity and function of specific genes in the phosphoinositide pathway. The CRISPR/Cas9 system, in particular, has revolutionized the ability to create targeted genomic alterations with high precision. nih.gov This technology uses a guide RNA to direct the Cas9 nuclease to a specific DNA locus, where it creates a double-strand break. nih.gov The cell's natural repair mechanisms can then be harnessed to disable a gene (knockout) or introduce specific mutations. nih.govacs.org
In the context of phosphoinositide research, these techniques are used to target genes encoding key enzymes. For example, knocking out ISYNA1, the gene for myo-inositol-3-phosphate synthase 1 which catalyzes a key step in myo-inositol synthesis, has been shown to be critical for mammalian cell proliferation. mdpi.comnih.gov Similarly, deleting genes for various phosphatidylinositol kinases and phosphatases allows researchers to observe the specific consequences of the absence of a particular phosphoinositide species, thereby elucidating its function in processes like signal transduction, membrane trafficking, and chromatin modification. pnas.org Chemical genomics screens in organisms with comprehensive gene deletion libraries, like Saccharomyces cerevisiae, have also been instrumental in identifying novel genes and pathways linked to phosphoinositide metabolism. pnas.org
Table 1: Examples of Genes Targeted in Phosphoinositide Research
| Gene Target | Encoded Protein | Technique | Model Organism | Observed Phenotype/Area of Study |
|---|---|---|---|---|
| ISYNA1 | myo-inositol-3-phosphate synthase 1 | Gene Knockout | Mammalian Cells | Inability to proliferate in inositol-free media, highlighting the essential role of de novo synthesis. mdpi.comnih.gov |
| PIK3CD | Phosphoinositide 3-kinase p110δ | Mutation Analysis | Humans | Gain-of-function mutations lead to hyperactive PI3K/mTOR signaling, T cell senescence, and immunodeficiency. nih.gov |
| INO1 | myo-inositol 3-phosphate synthase 1 | Gene Expression Analysis | Rice (Oryza sativa) | Differential expression levels linked to variations in phytic acid (myo-inositol hexakisphosphate) content in grains. nih.gov |
Generation of Hyperactive Alleles
In contrast to knocking out genes, generating hyperactive or "gain-of-function" (GOF) alleles allows scientists to study the effects of excessive enzyme activity or signaling. This approach is particularly insightful for pathways like phosphoinositide signaling, where overactivation can be as detrimental as inactivation and is often implicated in diseases.
A prominent example is the study of phosphoinositide 3-kinases (PI3Ks). Dominant-activating mutations in PIK3CD, the gene encoding the p110δ catalytic subunit of PI3K, have been identified in humans. nih.gov These mutations lead to constitutive activation of the PI3K pathway, resulting in hyperphosphorylation of downstream targets like Akt and S6, and ultimately causing immunodeficiency characterized by T cell senescence. nih.gov By studying the molecular consequences of these hyperactive alleles, researchers can connect the overproduction of specific phosphoinositides, such as phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P₃), to distinct cellular and organismal phenotypes. nih.gov This approach has been critical in demonstrating the role of the Akt-mTOR pathway as a key mediator of T cell differentiation. nih.gov Similarly, studying distinct hyperactive alleles in the RAS/MAPK pathway has shown how different genetic mutations can converge on common downstream cellular programs. nih.gov
Dominant Negative Approaches (e.g., sequestering probes)
Dominant negative strategies involve introducing a mutant protein that interferes with the function of the endogenous, wild-type protein. In phosphoinositide research, this is often achieved using sequestering probes. These are typically protein domains that have a high affinity for a specific phosphoinositide but are catalytically inactive or uncoupled from their downstream signaling partners.
When overexpressed in cells, these probes bind to and "sequester" their target lipid, preventing it from interacting with its native effectors. For example, the Pleckstrin Homology (PH) domain from proteins like Akt is often used as a probe to bind specifically to PtdIns(3,4,5)P₃ and phosphatidylinositol (3,4)-bisphosphate (PtdIns(3,4)P₂). By expressing just this domain, researchers can effectively block signaling downstream of these lipids without genetically altering the enzymes that produce them. This method offers acute inhibition and can help dissect the spatial and temporal dynamics of phosphoinositide signaling within the cell.
Biochemical Profiling and Quantification
Accurate measurement of 1-(sn-glycero-3-phospho)-1D-myo-inositol and its phosphorylated relatives is essential for understanding their regulation and function. Because these lipids are often low in abundance and structurally similar, sophisticated biochemical techniques are required for their extraction, separation, and quantification. nih.gov
Lipid Extraction and Separation Methods (e.g., HPLC, TLC)
The first step in biochemical analysis is the quantitative extraction of lipids from cells or tissues. A common method involves a two-step extraction, often using neutral solvents followed by acidified solvents to ensure the recovery of highly polar phosphoinositides. nih.gov
Once extracted, the complex mixture of lipids must be separated. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are two widely used techniques.
Thin-Layer Chromatography (TLC): TLC is a relatively simple and rapid method for separating different phospholipid classes. gerli.comspringernature.com The lipid extract is spotted on a silica (B1680970) plate, which is then developed in a solvent system; lipids separate based on their polarity. gerli.com For phosphoinositides, specific solvent systems and boric acid-impregnated plates can improve the separation of species like phosphatidylinositol and phosphatidylserine (B164497). gerli.com While effective for separation, TLC has lower sensitivity and resolution compared to HPLC and is not ideal for analyzing small quantities. springernature.com
High-Performance Liquid Chromatography (HPLC): HPLC offers superior separation, higher sensitivity, and better quantification than TLC. springernature.comnih.gov It is the preferred method for studying the metabolism of inositol (B14025) phosphates. springernature.com Various HPLC methods have been developed to separate phosphoinositides and their deacylated products. nih.gov For instance, HPLC can be used to analyze 32P-labeled inositides or to measure free glycerol (B35011) and myo-inositol after derivatization. nih.govnih.gov
Table 2: Comparison of TLC and HPLC for Phosphoinositide Analysis
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Principle | Separation on a solid stationary phase (e.g., silica) based on polarity. gerli.com | Separation in a column packed with a stationary phase based on differential partitioning between mobile and stationary phases. nih.gov |
| Resolution | Lower, may be difficult to separate structurally similar isomers. springernature.com | High, provides excellent separation of isomers. springernature.com |
| Sensitivity | Lower, requires larger sample quantities. springernature.com | High, suitable for small quantities from cell/tissue samples. springernature.comnih.gov |
| Quantification | Less precise, often relies on scraping spots and subsequent analysis or densitometry. gerli.com | Highly quantitative, especially with appropriate detectors. nih.gov |
| Throughput | Can run multiple samples on one plate. | Typically runs samples sequentially (though autosamplers improve throughput). |
| Typical Use | Rapid qualitative analysis, separation of major phospholipid classes. gerli.com | Detailed metabolic studies, quantification of isomers, analysis of low-abundance species. nih.govspringernature.com |
Mass Spectrometry-Based Lipidomics (e.g., ESI-MS, MALDI-TOF-MS)
Mass spectrometry (MS) has become an indispensable tool in lipidomics, providing unparalleled sensitivity and structural information for the analysis of phosphoinositides. nih.gov It can analyze intact lipids without requiring chemical derivatization and can provide details on the fatty acyl composition, which is lost in many other methods. nih.govnih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique well-suited for analyzing polar molecules like phosphoinositides. nih.gov It is often coupled with liquid chromatography (LC-MS) to provide online separation prior to detection. nih.gov ESI-MS, particularly with tandem MS (MS/MS), allows for both the quantification of different phosphoinositide classes and the detailed structural characterization of their fatty acid chains. nih.gov This method is highly sensitive and specific, though analyzing highly hydrophilic phosphoinositides can be challenging. nih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): MALDI-TOF-MS is another soft ionization technique that is very rapid and user-friendly. imrpress.com A key advantage of MALDI is its application in MS imaging (MSI), which allows researchers to visualize the spatial distribution of different lipid species directly within tissue sections. yorku.canih.gov This provides crucial information about the localization of phosphoinositides in specific anatomical structures or cell types. nih.gov While powerful for imaging and rapid analysis, MALDI can sometimes induce in-source fragmentation of labile molecules like polyphosphorylated inositides. yorku.ca
Both ESI- and MALDI-MS have been successfully applied to analyze phosphoinositides in various biological samples, including brain extracts and cultured cells, providing critical insights into the acyl chain diversity of these important signaling lipids. nih.gov
Enzymatic Activity Assays (e.g., Radiometric, Fluorometric)
The quantification of this compound, commonly known as Phosphatidylinositol 3-phosphate (PI3P), and the activity of the enzymes that produce and metabolize it, such as phosphoinositide 3-kinases (PI3Ks), are fundamental to understanding its cellular roles. Enzymatic activity assays provide the means to measure the rate of PI3P synthesis or degradation.
Radiometric Assays: These traditional assays are highly sensitive and directly measure the transfer of a radiolabeled phosphate (B84403) group, typically from [γ-³²P]ATP, to a phosphoinositide substrate. For PI3K activity, the reaction mixture includes the enzyme, the substrate (e.g., phosphatidylinositol), and radiolabeled ATP. The resulting radiolabeled lipid products are then separated from the unreacted ATP, often by thin-layer chromatography (TLC), and quantified using autoradiography or phosphorimaging. nih.gov While sensitive, these methods require handling of radioactive materials and are often laborious.
Fluorometric Assays: As a safer and often more high-throughput alternative, fluorometric assays have been developed. nih.gov These assays utilize fluorescently labeled probes that specifically bind to the product of the enzymatic reaction. echelon-inc.com For instance, a PI3K assay can measure the production of Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by detecting the displacement of a fluorescently labeled PIP3 probe from a detector protein. echelon-inc.com The change in fluorescence polarization or intensity is proportional to the amount of product generated. echelon-inc.comechelon-inc.com Another approach involves a coupled-enzyme system where the ADP produced in the kinase reaction is used in subsequent reactions to generate a fluorescent product. technologynetworks.comresearchgate.net These methods offer real-time, quantitative analysis of enzyme kinetics. nih.gov
Additionally, competitive enzyme-linked immunosorbent assays (ELISAs) are available to measure the mass of PI3P extracted from cells. In these assays, PI3P from a sample competes with a PI3P-coated plate for binding to a detector protein, with the resulting colorimetric signal being inversely proportional to the amount of PI3P in the sample. echelon-inc.com
Table 1: Comparison of Enzymatic Assays for PI3P-Related Activity
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric | Measures incorporation of a radiolabeled phosphate (e.g., from [γ-³²P]ATP) into a lipid substrate. Products are separated by TLC and quantified. | High sensitivity; direct measurement of enzymatic activity. | Requires handling of radioactive materials; laborious; not easily adapted for high-throughput screening. |
| Fluorometric (FP) | Based on fluorescence polarization (FP). The product of the kinase reaction (e.g., PIP3) displaces a fluorescently labeled probe from a binding protein, causing a decrease in polarization. echelon-inc.com | Non-radioactive; quantitative; suitable for high-throughput screening; real-time measurements possible. nih.gov | Indirect detection; requires specific fluorescent probes and binding proteins; potential for interference from sample components. |
| ELISA | Competitive binding assay. PI3P extracted from cells competes with PI3P on a coated plate for a limited amount of detector protein. A secondary antibody provides a colorimetric signal. echelon-inc.com | Non-radioactive; high specificity; quantifies the mass of PI3P. echelon-inc.com | Requires lipid extraction; endpoint assay; signal is inversely proportional to PI3P amount. |
Protein-Lipid Interaction Assays (e.g., Protein-Lipid Overlay)
Understanding the function of PI3P requires the identification and characterization of proteins that specifically bind to it. Various techniques have been developed to study these interactions in vitro.
Protein-Lipid Overlay (PLO) Assay: This is a widely used and straightforward method to screen for protein interactions with various lipids, including PI3P. nih.govliverpool.ac.uknih.gov In this technique, serial dilutions of different lipids are spotted onto a nitrocellulose or PVDF membrane, where they become immobilized. nih.govnih.gov The membrane is then blocked and incubated with a purified protein or a cell lysate containing a protein of interest, which is often tagged with an epitope (e.g., GST, His-tag). liverpool.ac.uk If the protein binds to a specific lipid on the membrane, it can be detected using a standard immunoblotting procedure with an antibody against the protein or its tag. nih.gov The PLO assay is particularly useful for identifying novel lipid-binding proteins and for determining the lipid-binding specificity of a known protein. liverpool.ac.uk Recent modifications to the classical protocol, such as combining the blocking and incubation steps, have been shown to improve sensitivity and reproducibility. nih.govresearchgate.net
Other techniques used to validate and quantify these interactions include liposome (B1194612) co-sedimentation assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC). nih.gov
Table 2: Overview of Protein-Lipid Interaction Assays
| Assay | Principle | Application |
| Protein-Lipid Overlay (PLO) | Lipids are immobilized on a membrane and probed with a protein of interest. Binding is detected via immunoblotting. nih.gov | Qualitative screening for lipid-binding specificity of a protein. liverpool.ac.uk |
| Liposome Sedimentation | Protein of interest is incubated with liposomes containing the lipid. If binding occurs, the protein will co-sediment with the liposomes upon centrifugation. | Validation of protein-lipid interactions; semi-quantitative assessment of binding. |
| Surface Plasmon Resonance (SPR) | A lipid bilayer is formed on a sensor chip. The binding of a protein to the lipid is detected in real-time as a change in the refractive index. | Quantitative analysis of binding kinetics (association/dissociation rates) and affinity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when a protein binds to a lipid, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters. | Detailed thermodynamic characterization of protein-lipid interactions. |
Cellular Imaging and Localization Studies
Visualizing the subcellular distribution of PI3P is crucial for understanding its role in processes like membrane trafficking. This is primarily achieved by using fluorescently tagged probes that specifically bind to PI3P within living or fixed cells.
Fluorescently Tagged PI3P-Binding Probes (e.g., GFP-2xFYVE, PX domains)
Genetically encoded biosensors that specifically recognize PI3P are the most common tools for imaging its localization. These probes consist of a PI3P-binding protein domain fused to a fluorescent protein, such as Green Fluorescent Protein (GFP).
FYVE Domains: The FYVE finger domain is a small zinc-binding domain found in several proteins involved in endosomal trafficking, such as Early Endosome Antigen 1 (EEA1). nih.gov It binds with high specificity to PI3P. researchgate.netembopress.org To increase the binding affinity and specificity for cellular imaging, probes are typically constructed using a tandem repeat of the FYVE domain (e.g., GFP-2xFYVE). researchgate.netnih.gov When expressed in cells, GFP-2xFYVE localizes predominantly to the membranes of early endosomes and the intraluminal vesicles of multivesicular bodies, faithfully reporting the location of PI3P. researchgate.netembopress.org
PX Domains: The Phox homology (PX) domain is another protein module that binds to phosphoinositides. nih.gov The PX domain from the p40phox subunit of NADPH oxidase exhibits very high specificity for PI3P over other lipid species. nih.govresearchgate.net Similar to FYVE domains, PX domains are fused to fluorescent proteins (e.g., GFP-P40PX) to serve as in vivo PI3P reporters. nih.gov While both FYVE and PX domain-based probes are effective, they can sometimes show slightly different subcellular localizations, potentially reflecting interactions with different microdomains of PI3P or distinct protein partners. nih.govoup.com
Table 3: Common Fluorescent Probes for PI3P Detection
| Probe | PI3P-Binding Domain | Basis of Specificity | Typical Localization |
| GFP-2xFYVE | Tandem FYVE domains from Hrs or EEA1. nih.gov | The FYVE domain is a conserved zinc-binding motif that specifically recognizes the D3-phosphorylated inositol headgroup of PI3P. researchgate.net | Early endosomes, intraluminal vesicles of multivesicular endosomes. researchgate.netnih.gov |
| GFP-PX | PX domain from p40phox. nih.gov | The p40phox PX domain has a highly specific binding pocket for PI3P. researchgate.net | Endosomal compartments; can also show some tonoplast localization in plants. oup.com |
Live-Cell Microscopy Techniques (e.g., Airyscan, Confocal)
Live-cell imaging allows for the real-time visualization of the dynamic processes involving PI3P, such as endosome fusion and maturation. bitesizebio.commrclab.com To achieve this, cells expressing fluorescent PI3P probes are maintained in a controlled environment on the microscope stage, regulating temperature, humidity, and CO₂ levels. bitesizebio.comnorthwestern.edu
Confocal Microscopy: Laser scanning confocal microscopy is a cornerstone technique for live-cell imaging of PI3P. fsu.edu It uses a pinhole to reject out-of-focus light, which creates high-contrast optical sections of the cell. fsu.edu This is essential for resolving the small, vesicular structures labeled by PI3P probes and distinguishing them from the diffuse cytosolic background. embopress.org
High-Resolution and Super-Resolution Microscopy: To overcome the diffraction limit of conventional light microscopy and visualize PI3P dynamics with greater detail, advanced techniques are employed. Airyscan microscopy, a detector design that combines elements of confocal and widefield imaging, significantly improves both signal-to-noise ratio and resolution. This allows for faster imaging with less phototoxicity, which is critical for observing dynamic cellular processes over time. Other super-resolution techniques, such as structured illumination microscopy (SIM) and total internal reflection fluorescence (TIRF) microscopy, can provide even higher spatial resolution, enabling the study of PI3P distribution in sub-organellar domains at or near the plasma membrane. nih.gov
Electron Microscopy for Ultrastructural Analysis
While fluorescence microscopy reveals the dynamic localization of PI3P, electron microscopy (EM) provides unparalleled resolution to determine its precise location at the ultrastructural level. nih.gov Immuno-electron microscopy is the primary method used for this purpose.
In this technique, cells are fixed, frozen, and sectioned into ultrathin slices. nih.gov These sections are then incubated with a PI3P-binding probe, such as a GST-tagged 2xFYVE domain. researchgate.net The probe's location is subsequently visualized by applying a primary antibody against the tag (e.g., anti-GST) followed by a secondary antibody conjugated to electron-dense gold particles. researchgate.net These gold particles appear as distinct black dots in the electron micrograph, pinpointing the location of PI3P. Such studies have definitively shown that PI3P is highly enriched on the limiting membrane of early endosomes and, importantly, on the internal vesicles of multivesicular endosomes (MVEs). researchgate.netembopress.orgnih.gov
Pharmacological Interventions (e.g., PI3K Inhibitors)
Pharmacological agents that target the enzymes responsible for PI3P metabolism are invaluable tools for elucidating its cellular functions. frontiersin.org By acutely inhibiting or activating these enzymes, researchers can observe the downstream consequences of altered PI3P levels.
PI3K Inhibitors: The most widely used pharmacological tools in PI3P research are inhibitors of phosphoinositide 3-kinases (PI3Ks). drugs.com These inhibitors can be broadly categorized based on their selectivity for different PI3K classes and isoforms.
Pan-PI3K Inhibitors: Compounds like Wortmannin and LY294002 are broad-spectrum inhibitors that target multiple PI3K classes, including the class I PI3Ks (which primarily produce PIP3) and the class III PI3K, Vps34, which is the main source of PI3P in many cellular pathways like autophagy. nih.govmdpi.com While effective at depleting PI3P, their broad specificity can make it difficult to attribute an observed effect solely to the loss of PI3P.
Isoform-Selective Inhibitors: More recently, inhibitors with greater selectivity for specific PI3K isoforms have been developed. nih.gov For example, inhibitors targeting the Vps34 kinase allow for a more specific interrogation of PI3P-dependent processes. nih.gov Similarly, inhibitors selective for PI3Kδ or PI3Kγ are used to study the specific roles of these isoforms in immune cell signaling. nih.govmdpi.com
By treating cells with these inhibitors and observing the subsequent changes in cellular processes—such as endosomal trafficking, receptor sorting, or autophagy—researchers can directly link these functions to PI3K activity and the presence of its lipid products. nih.govnih.gov
Table 4: Representative Pharmacological Inhibitors Targeting PI3K Pathways
| Inhibitor | Target(s) | Class | Typical Research Application |
| Wortmannin | Pan-PI3K (Class I, II, III) | Broad-Spectrum | General inhibition of PI3K signaling to study processes like membrane trafficking and autophagy. nih.gov |
| LY294002 | Pan-PI3K (Class I, II, III) | Broad-Spectrum | Similar to Wortmannin, used for broad inhibition of PI3K-dependent pathways. |
| Idelalisib (CAL-101) | PI3Kδ | Isoform-Selective | Investigating the role of the PI3Kδ isoform, primarily in B-cell signaling and hematological malignancies. nih.gov |
| Alpelisib | PI3Kα | Isoform-Selective | Studying the function of the PI3Kα isoform, particularly in the context of cancers with PIK3CA mutations. drugs.com |
| SAR405 | Vps34 (Class III PI3K) | Isoform-Selective | Specifically inhibiting the primary source of PI3P to study its role in autophagy and endosomal sorting. |
Molecular Pathology and Disease Models Involving 1 Sn Glycero 3 Phospho 1d Myo Inositol Dysregulation
Endosomal Dysfunction in Neurodegenerative Disorders
The endo-lysosomal network is a critical cellular system responsible for the transport and degradation of various macromolecules, and its disruption is a common hallmark of many neurodegenerative diseases. nih.gov Phosphoinositides play a pivotal role in defining the identity of endosomal compartments and regulating the trafficking of cargo through this intricate network. researchgate.net Consequently, dysregulation of phosphoinositide metabolism can lead to profound endosomal dysfunction, contributing to the pathology of neurodegenerative conditions such as Alzheimer's disease. nih.gov
Alzheimer's disease (AD) is characterized by the extracellular deposition of amyloid-β (Aβ) plaques and the intracellular formation of neurofibrillary tangles. encyclopedia.pub The generation of Aβ is a result of the sequential cleavage of the amyloid precursor protein (APP) by β- and γ-secretases. The subcellular localization and processing of APP are tightly regulated by endosomal trafficking pathways, where phosphoinositides are key players.
Elevated levels of myo-inositol, a core component of 1-(sn-glycero-3-phospho)-1D-myo-inositol, have been observed in the brains of AD patients and are considered a potential early biomarker for the disease. nih.govnih.gov Studies in APP/PS1 transgenic mice have shown a significant increase in the myo-inositol to creatine (B1669601) ratio, which correlates with the activation and proliferation of astrocytes, a key feature of neuroinflammation in AD. nih.gov Dysregulation of phosphoinositide 5-phosphatases, such as synaptojanin 1 (SYNJ1), which is implicated in Down syndrome-related Alzheimer's disease, can alter the levels of key phosphoinositides and impact APP processing and Aβ production. researchgate.net Furthermore, the phosphorylation of APP, which influences its trafficking and processing, is modulated by signaling pathways that are themselves regulated by phosphoinositides. mdpi.com The inositol (B14025) 1,4,5-trisphosphate (IP3) receptor, a key channel for calcium release from the endoplasmic reticulum, is often hyperactive in AD models, suggesting that dysregulated phosphoinositide signaling contributes to the neuronal calcium dyshomeostasis observed in the disease. nih.gov
| Finding | Model System | Key Implication | Reference |
| Increased myo-inositol/creatine ratio | APP/PS1 transgenic mice | Early biomarker for AD and astrocyte activation | nih.gov |
| Dysregulation of SYNJ1 | Down Syndrome models | Altered APP processing and Aβ production | researchgate.net |
| Enhanced IP3 receptor activity | Alzheimer's disease models | Neuronal calcium dyshomeostasis | nih.gov |
Myopathies Linked to PI3P Phosphatase Mutations (e.g., X-linked Myotubular Myopathy)
X-linked myotubular myopathy (XLMTM) is a severe congenital myopathy characterized by muscle weakness, hypotonia, and respiratory failure. nih.govmedlineplus.gov This devastating disorder is caused by mutations in the MTM1 gene, which encodes the lipid phosphatase myotubularin. nih.govnih.gov Myotubularin specifically dephosphorylates phosphatidylinositol 3-phosphate (PI3P) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2). nih.govmdpi.com The dysregulation of these phosphoinositides, which are crucial for endosomal trafficking and autophagy, is central to the pathophysiology of XLMTM.
Loss-of-function mutations in MTM1 lead to the accumulation of PI3P in muscle cells, which disrupts the normal development and function of the sarcotubular system and leads to the characteristic centrally located nuclei in muscle fibers. biologists.commdpi.com The accumulation of PI3P affects various cellular processes, including endosomal sorting and autophagy, which are essential for muscle cell homeostasis. mdpi.com Research has shown that myotubularin's phosphatase activity is highly specific for PI3P, and mutations causing myotubular myopathy render the enzyme inactive, directly linking the disease to elevated PI3P levels. nih.gov
| Gene Mutation | Affected Enzyme | Phosphoinositide Dysregulation | Resulting Myopathy | Reference |
| MTM1 | Myotubularin | Accumulation of PI3P and PI(3,5)P2 | X-linked Myotubular Myopathy | nih.govnih.govmdpi.com |
Neuronal Disorders Associated with Phosphoinositide Phosphatase Abnormalities (e.g., Parkinsonism, Down's Syndrome, Bipolar Disorder)
The critical role of phosphoinositide phosphatases in neuronal function is underscored by the growing number of neurological disorders associated with their dysfunction. researchgate.netnih.gov These enzymes are essential for maintaining the precise balance of different phosphoinositide species, which is vital for processes such as neurotransmission, synaptic vesicle recycling, and neuronal signaling.
Parkinson's Disease (PD): Emerging evidence points to the involvement of phosphoinositide dysregulation in the pathogenesis of Parkinson's disease. nih.gov Mutations in the gene encoding for the phosphoinositide phosphatase synaptojanin 1 (SJ1), which dephosphorylates PI(4,5)P2, have been linked to early-onset parkinsonism. nih.gov Reduced levels of PI(4,5)P2 can impair clathrin-mediated endocytosis, a process crucial for synaptic vesicle recycling, which is disrupted in PD. nih.gov Furthermore, α-synuclein, the protein that aggregates in Lewy bodies in PD, has been shown to interact with phosphoinositides, suggesting that its pathological effects may be linked to alterations in these signaling lipids. frontiersin.org
Down's Syndrome: Individuals with Down's syndrome have a triplication of chromosome 21, which houses the gene for synaptojanin 1 (SYNJ1). Overexpression of SYNJ1 leads to decreased levels of PI(4,5)P2, which can alter the cellular processing of the amyloid precursor protein (APP) and contribute to the early onset of Alzheimer's disease commonly seen in this population. nih.gov
Bipolar Disorder: While the exact mechanisms are still under investigation, alterations in phosphoinositide signaling have long been implicated in bipolar disorder. Early studies reported elevated levels of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) in the platelets of individuals with bipolar disorder. nih.gov This suggests a hyperactive phosphoinositide signaling pathway, which could contribute to the mood dysregulation characteristic of the disorder. nih.govresearchgate.net
| Disorder | Associated Phosphatase/Gene | Phosphoinositide Alteration | Potential Consequence | Reference |
| Parkinsonism | Synaptojanin 1 (SJ1) | Decreased PI(4,5)P2 | Impaired synaptic vesicle recycling | nih.gov |
| Down's Syndrome | Synaptojanin 1 (SYNJ1) | Decreased PI(4,5)P2 | Altered APP processing | nih.gov |
| Bipolar Disorder | N/A | Elevated PI(4,5)P2 | Hyperactive signaling pathways | nih.gov |
Implications in Cancer Development and Progression
The phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is one of the most frequently activated pathways in human cancers, playing a central role in cell growth, proliferation, survival, and metabolism. mdpi.com Phosphoinositides, particularly phosphatidylinositol (3,4,5)-trisphosphate (PIP3), are critical second messengers in this pathway. The levels of these signaling lipids are tightly controlled by the opposing activities of PI3K and phosphatases like PTEN.
Mutations that lead to the constitutive activation of PI3K or the loss of function of PTEN are common in a wide range of cancers. mdpi.com This results in the accumulation of PIP3 at the plasma membrane, leading to the persistent activation of AKT and downstream signaling cascades that promote tumorigenesis. mdpi.com For example, loss of the phosphatidylinositol-3-phosphatase SAC1 has been observed in breast cancer models, leading to increased cell migration and invasion. mdpi.com Furthermore, dysregulation of phosphoinositides has been linked to defects in autophagy, a cellular process that can either suppress or promote tumor growth depending on the context. mdpi.com
Endoplasmic Reticulum Stress and Lipid Metabolism Disorders
The endoplasmic reticulum (ER) is the primary site of synthesis for many lipids, including the precursor to the phosphoinositide family, phosphatidylinositol. nih.gov The ER forms extensive membrane contact sites with other organelles, which are crucial for the non-vesicular transport of lipids and the regulation of their metabolism. nih.gov Phosphoinositides are key regulators of these contact sites and the processes that occur there.
Disruptions in phosphoinositide metabolism can lead to ER stress, a condition characterized by the accumulation of unfolded proteins in the ER lumen. This can, in turn, contribute to various metabolic disorders, including insulin (B600854) resistance. oup.com For example, the PI-PI4P cycle at ER-Golgi contact sites is essential for the transport of cholesterol and other lipids. nih.gov Dysregulation of this cycle can lead to altered lipid homeostasis throughout the cell. portlandpress.com Furthermore, phosphoinositides are involved in the regulation of ER calcium homeostasis through the IP3 receptor, and disruptions in this signaling can lead to ER stress and apoptosis. nih.gov The intricate interplay between phosphoinositide metabolism and ER function highlights the importance of this class of lipids in maintaining cellular homeostasis and preventing metabolic diseases. nih.govoup.com
Q & A
Basic Research Questions
Q. How can researchers structurally characterize 1-(sn-Glycero-3-phospho)-1D-myo-inositol using analytical techniques?
- Methodological Answer : Structural elucidation requires a combination of gas chromatography-mass spectrometry (GC-MS) for derivatized forms (e.g., trimethylsilylated derivatives) and lipidomics databases like LMSD for systematic classification. GC-MS provides molecular weight and fragmentation patterns (e.g., 765.4036 Da for myo-inositol-1-phosphate derivatives), while lipid databases cross-reference systematic names, formulas, and shorthand notations (e.g., LMGP06050000 for lysophosphatidylinositol variants) .
Q. What are the standard protocols for extracting and purifying this compound from biological samples?
- Methodological Answer : Extraction involves homogenization in chloroform-methanol mixtures (2:1 v/v) to solubilize lipids, followed by centrifugation to isolate the organic phase. Purification employs ion-exchange chromatography (e.g., DEAE-Sephadex) to separate phosphoinositides, with enzymatic assays (e.g., phosphatase activity) used to confirm identity. For plant sources, affinity purification using anti-inositol phosphate antibodies improves specificity .
Q. How can researchers differentiate this compound from similar inositol phosphates in lipidomic studies?
- Methodological Answer : Use tandem mass spectrometry (MS/MS) to distinguish acyl chain configurations (e.g., 18:1(9Z) vs. 16:0 fatty acids) and phosphorylation sites. For example, PI(18:1(9Z)/0:0) shows unique fragmentation ions at m/z 581.3 (loss of inositol phosphate) compared to other lysophosphatidylinositols. Cross-referencing with CHEBI identifiers (e.g., CHEBI:78762) ensures precise annotation .
Advanced Research Questions
Q. How can contradictions in enzymatic activity data for phosphatases acting on this compound be resolved?
- Methodological Answer : Discrepancies in substrate specificity (e.g., MINPP1 vs. inositol phosphohydrolase) require kinetic assays under standardized conditions (pH 7.4, 37°C) with isotopic tracers (e.g., ³²P-labeled substrates). Computational modeling of enzyme-substrate docking (e.g., using NAD+-bound crystal structures) identifies steric or electronic mismatches, while mutational studies validate active-site residues (e.g., Arg241 in myo-inositol-1-phosphate synthase) .
Q. What experimental designs are optimal for mapping its role in phosphatidylinositol signaling pathways?
- Methodological Answer : Isotopic tracing (e.g., ¹³C/²H-labeled myo-inositol) coupled with dynamic nuclear polarization (DNP)-enhanced NMR tracks real-time phosphorylation in cellular models. Knockout cell lines (e.g., MINPP1-deficient HEK293) paired with LC-MS/MS quantify pathway intermediates. Pathway mapping tools (e.g., KEGG map04070) integrate data to model crosstalk with neurodegenerative pathways .
Q. How can computational models improve understanding of phosphorylation/dephosphorylation kinetics?
- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) simulate conformational changes during catalysis, while Michaelis-Menten parameter optimization (Km, Vmax) using in vitro data predicts in vivo flux. Sensitivity analysis identifies rate-limiting steps (e.g., substrate binding vs. phosphate release), validated by isotopic flux experiments in MINPP1-overexpressing systems .
Q. What challenges arise in quantifying inositol phosphates, and how can accuracy be ensured?
- Methodological Answer : Phytic acid interference in colorimetric assays necessitates HPLC separation with post-column derivatization (e.g., molybdate blue reaction). For low-abundance species, nano-ESI-MS with ion mobility enhances resolution. Internal standards (e.g., ⁶⁵Zn-labeled inositol hexakisphosphate) correct for matrix effects in plant or microbial samples .
Key Notes
- Advanced methods emphasize isotopic labeling, computational modeling, and pathway integration.
- Structural databases (e.g., CHEBI, LMSD) are critical for unambiguous identification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
